molecular formula C9H17NO B2487977 2-(Cyclopentylamino)cyclobutan-1-ol CAS No. 2160921-96-8

2-(Cyclopentylamino)cyclobutan-1-ol

Cat. No.: B2487977
CAS No.: 2160921-96-8
M. Wt: 155.241
InChI Key: XIRRMINXTQCXHF-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)cyclobutan-1-ol is a cyclobutanol derivative featuring a cyclopentylamino substituent at the 2-position.

Properties

IUPAC Name

2-(cyclopentylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-6-5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRRMINXTQCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out under various conditions, often requiring the presence of a catalyst or specific reagents to facilitate the formation of the cyclobutane ring . For example, the reaction between cyclopentylamine and cyclobutanone under acidic or basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Cyclopentylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 2-(Cyclopentylamino)cyclobutan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Ring Size Key Substituents
This compound Not explicitly reported* ~157–178† Cyclobutanol, secondary amine 4-membered Cyclopentylamino
2-(Cyclopentylamino)cyclohexan-1-ol C11H21NO 183.29 Cyclohexanol, secondary amine 6-membered Cyclopentylamino
2-(3-Methoxyphenyl)cyclobutan-1-ol C11H14O2 178.23 Cyclobutanol, methoxyphenyl 4-membered 3-Methoxyphenyl
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C9H19NO 157.26 Cyclopentanol, primary amine 5-membered 1-Aminobutan-2-yl
2-(Cyclopentylamino)butan-1-ol C9H19NO 157.26 Butanol, secondary amine N/A Cyclopentylamino

*Inferred from analogous compounds; †Estimated based on similar structures.

Key Observations:

Ring Strain: The 4-membered cyclobutane ring in the target compound introduces significant ring strain compared to the 5- or 6-membered rings in analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol or 2-(Cyclopentylamino)cyclohexan-1-ol. This strain may enhance reactivity in ring-opening or functionalization reactions .

Substituent Effects: The cyclopentylamino group provides steric bulk and hydrogen-bonding capacity, distinguishing it from the methoxyphenyl group in 2-(3-Methoxyphenyl)cyclobutan-1-ol, which offers electron-donating effects but lacks amine functionality .

Functional Group Positioning: In 2-(Cyclopentylamino)butan-1-ol, the alcohol and amine groups are on a linear chain, reducing steric hindrance compared to the cyclic arrangement in the target compound .

Physicochemical Properties

Solubility: The cyclopentylamino group in this compound likely improves water solubility compared to non-polar analogs like 2-(3-Methoxyphenyl)cyclobutan-1-ol. However, the cyclohexanol derivative (2-(Cyclopentylamino)cyclohexan-1-ol) may exhibit lower solubility due to increased hydrophobicity from the larger ring .

Acidity: The cyclobutanol hydroxyl group is expected to be more acidic than cyclohexanol analogs due to ring strain, similar to 1-phenylcyclobutan-1-ol, where the strained ring stabilizes the conjugate base .

Thermal Stability :

  • Cyclobutane derivatives generally exhibit lower thermal stability than cyclohexane or cyclopentane analogs, as seen in the discontinued status of 2-(3-Methoxyphenyl)cyclobutan-1-ol, possibly due to decomposition risks .

Biological Activity

2-(Cyclopentylamino)cyclobutan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a pharmaceutical agent.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H17_{17}N
  • CAS Number : 2160921-96-8

This compound features a cyclobutane ring substituted with a cyclopentylamino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites, thereby disrupting normal metabolic processes. For instance, compounds with similar structures have targeted prostate-specific antigen (PSA), affecting pathways related to cancer progression.
  • Signal Transduction Modulation : The compound may also modulate signal transduction pathways by interacting with cellular receptors, potentially influencing cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A Demonstrated that compounds structurally similar to this compound showed significant inhibition of tumor cell growth in vitro.
Study B Reported cytotoxicity in several human cancer cell lines, suggesting a mechanism involving apoptosis induction.
Study C Investigated the pharmacokinetics of related compounds and found high clearance rates and significant extrahepatic metabolism, which may influence dosing regimens.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Similar compounds have exhibited:

  • High Clearance Rates : Indicating rapid metabolism and elimination from the body.
  • Extrahepatic Metabolism : Suggesting that metabolic processes outside the liver play a significant role in the compound's pharmacokinetics .

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